5alpha-Furostan
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H46O |
|---|---|
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(1R,2S,4S,7S,8R,9S,12S,13S,18R)-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane |
InChI |
InChI=1S/C27H46O/c1-17(2)9-12-23-18(3)25-24(28-23)16-22-20-11-10-19-8-6-7-14-26(19,4)21(20)13-15-27(22,25)5/h17-25H,6-16H2,1-5H3/t18-,19-,20-,21+,22+,23?,24+,25+,26+,27+/m1/s1 |
InChI Key |
CTYOUOHIEXEYAW-IJOMSEEBSA-N |
SMILES |
CC1C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCCC5)C)C)CCC(C)C |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CCCC5)C)C)OC1CCC(C)C |
Canonical SMILES |
CC1C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCCC5)C)C)CCC(C)C |
Origin of Product |
United States |
Isolation, Purification, and Advanced Structural Elucidation of 5alpha Furostan
Extraction and Isolation Methodologies from Natural Sources
The initial step in studying 5alpha-furostan derivatives is their extraction and isolation from complex plant matrices. mdpi.commdpi.comnih.govnih.gov This process is often intricate, requiring a multi-step approach to separate the target saponins (B1172615) from a myriad of other phytochemicals. mdpi.com
Solvent-based Extraction Techniques for Furostanol Saponins
The extraction of furostanol saponins typically begins with the use of polar solvents to liberate these glycosidic compounds from the plant material. mdpi.commdpi.com A common approach involves the initial defatting of the powdered plant material with nonpolar solvents like petroleum ether or n-hexane. mdpi.com Following this, the extraction is carried out using aqueous alcohol solutions, such as 70-75% ethanol (B145695) or methanol (B129727). mdpi.commdpi.com This hydroalcoholic extract is then often subjected to solvent-solvent partitioning. For instance, the concentrated aqueous extract can be partitioned against n-butanol, which selectively draws out the saponin (B1150181) constituents. mdpi.comtandfonline.com
Modern extraction techniques are also being employed to improve efficiency and reduce the use of harsh solvents. These include ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE), which can enhance extraction yields and shorten processing times. mdpi.comscielo.brresearchgate.net
Chromatographic Purification Strategies (e.g., Column, HPLC, Semi-preparative HPLC)
Following initial extraction, a series of chromatographic techniques are indispensable for the purification of individual this compound saponins. mdpi.comnih.govtandfonline.com Column chromatography is a fundamental step, utilizing various stationary phases to achieve separation. Common adsorbents include:
Silica (B1680970) Gel: Used for separating compounds based on polarity. mdpi.commdpi.com
Macroporous Resins (e.g., SP825, AB-8): Effective for enriching saponin fractions from crude extracts. mdpi.comtandfonline.com
Reversed-Phase Silica Gel (ODS, C18): Separates compounds based on hydrophobicity and is widely used for purifying saponins. mdpi.comtandfonline.com
Sephadex LH-20: A size-exclusion chromatography medium useful for separating compounds based on their molecular size. tandfonline.com
For final purification and to obtain highly pure compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice. ontosight.ai Semi-preparative and preparative HPLC, often using reversed-phase columns (e.g., C18), are routinely employed to isolate individual saponins from complex mixtures. mdpi.comnih.gov The selection of the mobile phase, typically a gradient of acetonitrile (B52724) or methanol in water, is crucial for achieving optimal separation. mdpi.comresearchgate.net
Crystallization and Recrystallization Procedures
Crystallization is a valuable technique for obtaining highly pure solid samples of this compound derivatives, which is particularly important for X-ray crystallographic analysis. After chromatographic purification, the isolated compound is dissolved in a suitable solvent or solvent mixture and allowed to slowly evaporate or cool, leading to the formation of crystals. google.comjournalejmp.com Recrystallization, the process of dissolving the crystals and crystallizing them again, can be used to further enhance purity. google.com The success of crystallization often depends on the purity of the compound and the careful selection of solvents.
Spectroscopic and Spectrometric Techniques for Definitive Structural Assignment
Once a pure compound is isolated, a combination of spectroscopic and spectrometric techniques is employed for its definitive structural elucidation. mdpi.commdpi.comnih.govnih.govscielo.brresearchgate.nettandfonline.comgoogle.comoup.comnih.govmdpi.comgoogle.com These methods provide detailed information about the molecular formula, connectivity of atoms, and stereochemistry of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound derivatives. nih.govoup.comnih.govnih.govgriffith.edu.au It provides detailed information about the carbon-hydrogen framework of the molecule.
One-dimensional (1D) NMR experiments, namely proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for structural analysis. mdpi.commdpi.comnih.govscielo.brtandfonline.comamazonaws.comresearchgate.net
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. uchile.clrsc.org Key signals in the ¹H NMR spectrum of a this compound derivative include the characteristic methyl singlets for C-18 and C-19, and methyl doublets for C-21 and C-27. mdpi.com The chemical shifts, splitting patterns (multiplicity), and coupling constants of the various protons are used to deduce their connectivity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. nih.govrsc.orgresearchgate.net For this compound saponins, the ¹³C NMR spectrum is characterized by a hemiacetal carbon signal (C-22) typically appearing around δ 110 ppm, which is a key indicator of the furostanol skeleton. tandfonline.com The signals for the aglycone and the attached sugar moieties can be distinguished and assigned.
Below are interactive tables summarizing typical ¹H and ¹³C NMR chemical shift ranges for the this compound skeleton.
Table 1: Representative ¹H NMR Data for the this compound Skeleton
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| H-18 | ~0.8-0.9 | s |
| H-19 | ~0.8-1.3 | s |
| H-21 | ~1.0-1.3 | d |
| H-27 | ~0.9-1.0 | d |
Table 2: Representative ¹³C NMR Data for the this compound Skeleton
| Carbon | Chemical Shift (δ) ppm |
| C-5 | ~40-50 |
| C-18 | ~16-17 |
| C-19 | ~12-24 |
| C-21 | ~15-17 |
| C-22 | ~110-112 |
| C-27 | ~17-18 |
Note: The exact chemical shifts can vary depending on the specific substitution pattern and the solvent used for NMR analysis.
Two-Dimensional NMR (COSY, HMBC, HSQC, NOESY, TOCSY)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like this compound saponins. These techniques provide detailed information about the connectivity and spatial relationships of atoms within the molecule by spreading the NMR signals across two frequency dimensions. libretexts.org This enhanced resolution is critical for assigning the numerous overlapping signals present in the proton (¹H) and carbon (¹³C) NMR spectra of these large glycosides. researchgate.netnih.govnih.govresearchgate.net
Correlation Spectroscopy (COSY) is fundamental for identifying proton-proton (¹H-¹H) spin-spin coupling networks. In the COSY spectrum of a this compound derivative, cross-peaks reveal which protons are coupled, typically through two or three bonds (²J or ³J coupling). This allows for the tracing of proton sequences within the steroidal backbone and the individual sugar residues attached to it. usask.calongdom.org
Total Correlation Spectroscopy (TOCSY) extends the information from COSY by revealing couplings between protons within an entire spin system, not just direct neighbors. nih.gov For a this compound saponin, a TOCSY experiment can help identify all the protons belonging to a specific sugar unit from a single, well-resolved anomeric proton signal.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). researchgate.net This experiment is crucial for assigning the ¹³C signals in the spectrum by linking them to their corresponding, and often more easily assigned, proton signals. researchgate.netresearchgate.net
Establishing the linkages between different sugar units in an oligosaccharide chain.
Determining the attachment points of the sugar chains to the this compound aglycone. researchgate.net
Confirming the carbon skeleton of the aglycone by observing correlations from methyl protons to quaternary carbons. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically <5 Å). uni-regensburg.de This is critical for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the steroid rings and the conformation of the glycosidic linkages. nih.govresearchgate.net
The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound compounds, forming the foundation for their detailed structural and stereochemical characterization. nih.govresearchgate.net
Stereochemical Assignments via NMR (e.g., C-25 stereochemistry, H-5 configuration)
NMR spectroscopy is a powerful tool for determining the stereochemistry at key chiral centers within the this compound skeleton, which is crucial for defining the molecule's precise three-dimensional structure.
C-25 Stereochemistry: The stereochemistry at the C-25 position (R or S configuration) in the tetrahydrofuran (B95107) ring (F-ring) significantly influences the chemical environment of the adjacent C-26 methylene (B1212753) protons (H₂-26). This results in a diagnostically useful difference in their ¹H NMR chemical shifts. An empirical rule has been established to assign the C-25 configuration based on the chemical shift difference (Δδ = δa - δb) between the two geminal protons at C-26. nih.gov
While the exact values can be solvent-dependent, a larger chemical shift difference is generally indicative of the 25S configuration, whereas a smaller difference suggests the 25R configuration. nih.gov For instance, in methanol-d₄, a Δab value of 0.45-0.48 ppm is characteristic of a 25S stereocenter, while a Δab of 0.33-0.35 ppm points to a 25R configuration. nih.gov This method provides a reliable, non-destructive way to determine the stereochemistry at this center without the need for chemical degradation or crystallization. researchgate.net
H-5 Configuration: The configuration of the proton at C-5 (alpha or beta) determines the fusion of the A and B rings of the steroid nucleus (trans for 5α, cis for 5β). The 5α-configuration results in a trans-fused A/B ring system, which has a distinct effect on the ¹³C NMR chemical shifts of the carbons in these rings compared to the cis-fused 5β-isomer. researchgate.net By comparing the observed ¹³C chemical shifts for carbons C-1 through C-10 with established data for known 5α and 5β-furostanol saponins, the α-configuration of H-5 can be confidently assigned. researchgate.net NOESY data can further corroborate this assignment through the observation of key spatial correlations, for example, between H-5α and protons on the α-face of the steroid, such as H-1α and H-9α. researchgate.net
| Assignment | Technique | Observed Correlation / Chemical Shift (ppm) | Stereochemical Implication |
|---|---|---|---|
| H-5 Configuration | ¹³C NMR | Comparison of C1-C10 chemical shifts with known 5α and 5β standards. researchgate.net | Confirms trans-fused A/B rings (5α-H). |
| C-25 Stereochemistry | ¹H NMR | Δδ (H₂-26a - H₂-26b) < 0.48 ppm in pyridine-d₅. researchgate.net | Suggests (25R) configuration. |
| Relative Stereochemistry | NOESY | Correlations between H-3, H-1α, and H-9α. researchgate.net | Confirms α-axial orientation of H-3. |
Mass Spectrometry (MS) of this compound
Mass spectrometry is a critical analytical technique used to determine the molecular weight and deduce the structural components of this compound compounds. nih.gov Soft ionization techniques such as Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS) are commonly employed. These methods are ideal for analyzing large, thermally labile molecules like steroidal saponins, as they allow for the ionization of the molecule with minimal fragmentation, providing a clear molecular ion or pseudo-molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). researchgate.netnih.gov This information is fundamental for establishing the molecular formula, especially when combined with high-resolution measurements. mdpi.com
High-Resolution Mass Spectrometry (HRESIMS)
High-Resolution Mass Spectrometry (HRESIMS) provides the exact mass of the molecular ion with high precision (typically to four or more decimal places). researchgate.netbioanalysis-zone.com This accuracy allows for the unambiguous determination of the elemental composition (molecular formula) of a this compound saponin. nih.gov For example, HRESIMS can readily distinguish between nearly isobaric formulas that would be indistinguishable with low-resolution mass spectrometry. The determination of an accurate molecular formula is a crucial step in the identification of new natural products, as it provides the foundation upon which all subsequent spectroscopic data (like NMR) is interpreted. researchgate.netmdpi.comresearchgate.net
| Ion | Measured m/z | Calculated m/z | Inferred Molecular Formula |
|---|---|---|---|
| [M+Na]⁺ | 955.4879 | 955.4873 | C₄₅H₇₂O₂₀Na |
This table illustrates how the high accuracy of HRESIMS allows for the confident assignment of a molecular formula based on the close match between the measured and calculated mass-to-charge ratio (m/z). researchgate.net
Fragmentation Pattern Analysis and Mechanistic Implications
Beyond determining the molecular weight, tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the analysis of fragmentation patterns. In these experiments, the molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart in a predictable manner.
For this compound saponins, the fragmentation patterns are highly informative. ebi.ac.uk Key fragmentation events include:
Glycosidic Bond Cleavage: The most common fragmentation involves the sequential loss of individual sugar residues from the oligosaccharide chains. The mass difference between fragment ions allows for the identification of the type of sugars present (e.g., loss of 162 Da for a hexose (B10828440) like glucose, 146 Da for a deoxyhexose like rhamnose, or 132 Da for a pentose (B10789219) like xylose). researchgate.net
Aglycone Fragmentation: After the loss of the sugar units, the remaining aglycone can undergo further fragmentation. Characteristic cleavages of the steroid rings, particularly the cleavage of the E-ring, can provide further confirmation of the furostan-type skeleton. researchgate.net
Analyzing these fragmentation pathways allows researchers to piece together the sequence of the sugar chain and confirm the nature of the steroidal aglycone, providing data that is highly complementary to NMR analysis. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound compounds, the IR spectrum typically displays characteristic absorption bands that confirm the presence of key structural features. researchgate.net
Commonly observed bands include:
Hydroxyl Groups (-OH): A broad absorption band in the region of 3400-3200 cm⁻¹, indicative of the multiple hydroxyl groups on the steroid nucleus and the sugar moieties.
C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ region due to the stretching vibrations of sp³ hybridized C-H bonds in the steroidal skeleton and sugar rings.
C-O Stretching: Strong absorption bands in the 1100-1000 cm⁻¹ region, characteristic of the C-O bonds within the ether linkages of the glycosides and the tetrahydrofuran ring. mdpi.com
While IR spectroscopy does not provide the detailed structural connectivity that NMR or MS does, it serves as a quick and simple method to verify the presence of the principal functional groups expected in a this compound glycoside.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.netchem-soc.si The technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. researchgate.net
For a this compound derivative, a successful X-ray crystallographic analysis provides an unambiguous determination of the stereochemistry at all chiral centers simultaneously, including C-5, C-22, and C-25, as well as the stereocenters within the sugar residues. mdpi.com
The determination of the absolute structure relies on a phenomenon known as anomalous dispersion (or resonant scattering). mit.edu When the X-ray wavelength is near an absorption edge of an atom in the crystal, it creates small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). Analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the true, absolute configuration of the molecule. chem-soc.simit.edu While obtaining high-quality crystals of complex natural products like saponins can be challenging, when successful, X-ray crystallography provides the most unequivocal structural proof available. researchgate.net
Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion)
Chiroptical techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are indispensable tools in the advanced structural elucidation of this compound and its derivatives. These methods, primarily Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provide critical information on the stereochemistry and conformation of these complex steroidal compounds.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption, known as the Cotton effect, provides valuable insights into the three-dimensional arrangement of atoms, particularly around chromophores. nih.govcreative-proteomics.com For this compound derivatives, which often lack strong chromophores in the accessible UV-Vis region, the weak absorption of the ether and hydroxyl groups can still provide meaningful CD signals.
In the structural analysis of furostanol saponins, CD spectroscopy is frequently employed to determine the absolute configuration of various chiral centers. chem-soc.si For instance, the sign of the Cotton effect in a specific wavelength region can be correlated to the stereochemistry at key positions on the steroidal skeleton. researchgate.net While specific data for the parent this compound aglycone is not extensively tabulated in readily available literature, studies on its glycosylated derivatives illustrate the utility of CD. In the analysis of novel furostanol saponins, the CD spectra are often compared with those of known compounds or with data obtained from quantum mechanical calculations to assign the absolute configuration. chem-soc.si
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. jascoinc.com The resulting ORD curve, particularly the anomalous dispersion in the region of a chromophore's absorption (the Cotton effect), is characteristic of the molecule's stereochemistry. researchgate.net For steroids like this compound derivatives, ORD has been a foundational technique for conformational analysis and the assignment of absolute configurations. upenn.edupg.edu.pl The shape and sign of the ORD curve can provide definitive information about the spatial arrangement of substituents and the conformation of the steroid rings. researchgate.net
The application of these chiroptical methods is often complementary. While CD spectra show absorption bands, ORD spectra are dispersive, and the two are related by the Kronig-Kramers transforms. science.gov In modern structural elucidation, experimental CD and ORD data are often coupled with theoretical calculations, such as time-dependent density functional theory (TD-DFT), to predict the chiroptical properties of possible stereoisomers. mdpi.com By comparing the calculated spectra with the experimental ones, a more definitive assignment of the absolute configuration of complex molecules like this compound derivatives can be achieved.
Below is a table summarizing the types of chiroptical data reported for various this compound derivatives found in the literature. It is important to note that specific numerical values for the parent compound are scarce, and the data typically pertains to more complex glycosides.
| Compound Type | Chiroptical Method | Observed Effect/Application | Reference |
| Furostanol Saponins | Circular Dichroism (CD) | Determination of absolute configuration at C-5 based on the sign of the Cotton effect. | upenn.edu |
| Furostanol Glycosides | Electronic Circular Dichroism (ECD) | Comparison with calculated spectra for stereochemical assignment. | mdpi.com |
| (25R)-5alpha-furostan derivatives | Optical Rotation | Measurement of specific rotation [α]D as a key characterization parameter. | |
| Furostanol Saponins | Circular Dichroism (CD) | Used in combination with NMR to elucidate the overall molecular structure. | jascoinc.com |
| Flavanones (for comparison) | Optical Rotatory Dispersion (ORD) | Positive Cotton effect between 320-330 nm for 2S configuration. | researchgate.net |
Chemical Synthesis and Derivatization Strategies for 5alpha Furostan Analogs
Semi-synthetic Modifications from Precursor Steroids
Semi-synthesis, starting from readily available steroid precursors, offers a more practical approach to obtaining 5alpha-furostan analogs. This strategy leverages the existing and often complex steroid nucleus, focusing on the modification of the side chain and the introduction of functional groups. For instance, diosgenin (B1670711), a common steroidal sapogenin, can serve as a starting material. Through a series of chemical transformations, the spiroketal side chain of diosgenin can be opened to form the characteristic furostan (B1232713) structure. This approach allows for the generation of a diverse range of analogs by varying the reagents and conditions used in the modification steps. researchgate.net
Regioselective and Stereoselective Synthesis of this compound Derivatives
Achieving regioselectivity and stereoselectivity is paramount in the synthesis of this compound derivatives to ensure the desired biological activity. masterorganicchemistry.comorganic-chemistry.org These concepts refer to the ability to control the specific location and three-dimensional orientation of chemical modifications. masterorganicchemistry.commdpi.com
Functionalization of the Steroid Nucleus
The steroid nucleus of this compound provides multiple sites for functionalization, which can significantly impact the molecule's properties. numberanalytics.comlibretexts.org Introducing functional groups at specific positions of the A, B, C, or D rings can alter polarity, receptor binding affinity, and metabolic stability. nih.govresearchgate.net For example, the introduction of hydroxyl or keto groups can be achieved through various oxidative reactions. numberanalytics.com The synthesis of nitrogen-containing steroids, such as those with hydrazone, carbazone, or pyrazoline moieties, has been explored to create new bioactive compounds. tsmu.edu Furthermore, modifications like the introduction of an epoxy group or the formation of A-homo-azasteroids have been investigated to modulate biological activity. nih.govmdpi.com
Side-chain Modifications and Glycosylation Strategies
Modifications to the furostan side chain and the attached sugar moieties are critical for influencing the biological activity of these saponins (B1172615). mdpi.com The nature and linkage of the sugar units can dramatically affect the compound's solubility, cell permeability, and interaction with biological targets. mdpi.comwikipedia.org
Enzymatic and chemo-enzymatic approaches offer high selectivity and are becoming increasingly important in the synthesis of complex glycosides. mdpi.com For example, glycosidases can be used to cleave specific sugar residues, while glycosyltransferases can be employed to attach sugars in a highly controlled manner. mdpi.com
Synthesis of this compound Conjugates for Research Applications
To investigate the mechanism of action and identify the cellular targets of this compound derivatives, conjugates are often synthesized for research purposes. These conjugates typically involve linking the steroid to a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, or to a larger carrier molecule like a protein. The synthesis of these conjugates requires careful selection of linkers and conjugation chemistries to ensure that the biological activity of the furostan derivative is not compromised. For instance, antibody-drug conjugates (ADCs) are a class of targeted therapies where a potent cytotoxic agent is linked to an antibody that specifically recognizes cancer cells. mdpi.comnih.gov Similar strategies could be applied to this compound derivatives to create targeted probes for research.
Chemo-enzymatic Synthesis of Complex Furostanol Saponins
The synthesis of complex furostanol saponins, which can have multiple sugar units attached to the steroid core, presents a significant synthetic challenge. frontiersin.org Chemo-enzymatic synthesis has emerged as a powerful strategy that combines the flexibility of chemical synthesis with the high selectivity of enzymatic transformations. dntb.gov.ua
This approach often involves the chemical synthesis of a simplified furostanol aglycone or a partially glycosylated intermediate. Subsequently, enzymes such as glycosyltransferases are used to introduce the remaining sugar residues in a specific and controlled manner. mdpi.com This method can overcome many of the challenges associated with purely chemical glycosylation, such as the need for extensive protecting group manipulations and the difficulty in controlling stereochemistry. scribd.com For example, specific enzymes can catalyze the formation of the glycosidic bond at the C-26 position of the furostanol, leading to the formation of spirostanol (B12661974) saponins. mdpi.com The use of engineered microorganisms that express specific glycosyltransferases is also a promising avenue for the production of complex saponins. mdpi.com
Biological Activities and Molecular Mechanisms of 5alpha Furostan in Research Models Excluding Human Clinical Data
In vitro Biological Activity Assays
Modulatory Effects on Cellular Processes
In laboratory settings, 5alpha-furostan derivatives have demonstrated significant effects on fundamental cellular processes, including cytotoxicity and the induction of apoptosis (programmed cell death) in various cancer cell lines.
Notably, the furostanol glycosides protodioscin (B192190) and dioscin (B1662501) have shown high cytotoxic activity against both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cell lines, with IC50 values ranging from 1.53 µM to 6 µM. plos.orgnih.govnih.gov Importantly, their cytotoxicity towards normal peripheral blood mononuclear cells was low. plos.orgnih.gov These compounds also significantly reduced the ability of these cancer cells to form colonies. plos.orgnih.govnih.gov Dioscin, in particular, was also able to decrease the motility of invasive breast cancer cells. plos.orgnih.gov
Methyl protodioscin (MPD) , another furostanol bisglycoside, has exhibited growth inhibitory effects in A549 human lung cancer cells in a dose- and time-dependent manner. phcog.com It has been shown to induce G2/M cell cycle arrest and apoptosis in these cells. phcog.com Studies have shown that MPD can suppress the growth of various cancer cell lines, including those from solid tumors, with GI50 values often at or below 10.0 microM. chemfaces.com In human osteosarcoma (MG-63) cells, MPD significantly suppressed cell growth and enhanced apoptosis. researchgate.net Similarly, in prostate cancer cells (DU145 and RM-1), MPD inhibited cell viability in a time- and dose-dependent manner. jst.go.jp
Protodioscin has also been found to induce apoptosis in human cervical cancer cells (HeLa and C33A) and human hepatocellular carcinoma (HCC) cells. karger.comdovepress.com In bladder cancer cells (5637 and T24), protodioscin inhibited cell proliferation, migration, and invasion while promoting apoptosis and arresting the cell cycle at the G2 phase. nih.gov
The spirostanol (B12661974) saponin (B1150181) dioscin has also demonstrated cytotoxicity against various cancer cells. For instance, it exhibited an IC50 of 0.81 µM in human Bel7402 cells. medchemexpress.com It has also been shown to suppress the growth of both PC3 monolayer prostate cancer cells and PC3-derived mammospheres, with IC50 values of 5.6 µM and 10.0 µM, respectively. researchgate.net
A summary of the cytotoxic effects of various this compound derivatives on different cell lines is presented below.
| Compound | Cell Line | Effect | IC50 Value |
| Protodioscin | MCF-7 (Breast Cancer) | Cytotoxicity, Reduced Clonogenicity | <6 µM |
| Protodioscin | MDA-MB-468 (Breast Cancer) | Cytotoxicity, Reduced Clonogenicity | 1.53 - 6 µM |
| Dioscin | MCF-7 (Breast Cancer) | Cytotoxicity, Reduced Clonogenicity | <6 µM |
| Dioscin | MDA-MB-468 (Breast Cancer) | Cytotoxicity, Reduced Clonogenicity, Reduced Motility | 1.53 - 6 µM |
| Methyl Protodioscin | A549 (Lung Cancer) | Growth Inhibition, Apoptosis, G2/M Arrest | 2.5 - 20 µM |
| Methyl Protodioscin | MG-63 (Osteosarcoma) | Growth Suppression, Apoptosis | ~8 µM |
| Methyl Protodioscin | DU145 (Prostate Cancer) | Viability Inhibition | ~4 µM (48h) |
| Protodioscin | HeLa (Cervical Cancer) | Apoptosis | - |
| Protodioscin | C33A (Cervical Cancer) | Apoptosis | - |
| Protodioscin | Human Hepatocellular Carcinoma (HCC) | Apoptosis | - |
| Protodioscin | 5637 (Bladder Cancer) | Proliferation Inhibition, Apoptosis, G2 Arrest | - |
| Protodioscin | T24 (Bladder Cancer) | Proliferation Inhibition, Apoptosis, G2 Arrest | - |
| Dioscin | Bel7402 (Liver Cancer) | Cytotoxicity | 0.81 µM |
| Dioscin | PC3 (Prostate Cancer) | Cytotoxicity | 5.6 µM |
| Dioscin | PC3-derived mammosphere | Cytotoxicity | 10.0 µM |
Enzymatic Inhibition or Activation by this compound
Research has shown that this compound derivatives can modulate the activity of various enzymes. For example, both protodioscin and dioscin have been found to decrease the enzymatic activities of glutathione (B108866) reductase and thioredoxin reductase in breast cancer cells. plos.orgnih.gov In studies with A549 lung cancer cells, methyl protodioscin treatment led to the activation of caspase-3, a key enzyme in the apoptotic process. phcog.com
Furthermore, diosgenin (B1670711) , a steroidal sapogenin that can be derived from furostanol glycosides, has demonstrated inhibitory activity against both α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. plos.org Kinetic studies revealed an uncompetitive mode of binding for diosgenin to α-amylase. plos.org
In the context of steroid metabolism, some compounds are investigated for their ability to inhibit 5α-reductase, an enzyme that converts testosterone (B1683101) to the more potent dihydrotestosterone. nih.govnih.gov While finasteride (B1672673) is a well-known synthetic inhibitor of this enzyme, research into natural compounds with similar properties is ongoing. pfsfoundation.org
Receptor Binding Studies and Ligand-Target Interactions
Molecular docking studies and receptor binding assays are crucial for understanding how this compound compounds interact with their molecular targets. merckmillipore.commdpi.com These studies help to elucidate the binding affinities and potential mechanisms of action.
Diosgenin has been the subject of several in silico and in vitro binding studies. Molecular docking has shown that diosgenin can bind to the insulin-like growth factor 1 receptor (IGF1R) with high affinity. frontiersin.org It has also been shown to interact with the catalytic residues of α-amylase. plos.org Other studies have suggested that diosgenin and related steroidal saponins (B1172615) have a high binding affinity for the epidermal growth factor receptor (EGFR) and estrogen receptor-α (ERα). researchgate.net An estrogen receptor binding assay revealed that diosgenin can effectively displace estradiol (B170435) bound to the estrogen receptor, with an IC50 of 10 nM. nih.gov Molecular docking has also indicated a strong binding affinity of diosgenin with various protein receptors implicated in gastric cancer. frontiersin.org
In studies on glucocorticoid receptors, 5alpha-reduced glucocorticoids, such as 5alpha-tetrahydrocorticosterone (5alphaTHB) and 5alpha-dihydrocorticosterone (5alphaDHB) , were found to be effective in displacing dexamethasone (B1670325) from binding sites in hepatocytes, indicating their ability to bind to the glucocorticoid receptor. nih.gov
Modulation of Cellular Signaling Pathways
The biological effects of this compound derivatives are often mediated through their influence on complex cellular signaling pathways.
Protodioscin has been shown to activate the JNK and p38 mitogen-activated protein kinase (MAPK) signaling pathways in bladder cancer cells, which contributes to its pro-apoptotic and anti-migratory effects. nih.gov In cervical cancer cells, protodioscin induces apoptosis through reactive oxygen species (ROS)-mediated endoplasmic reticulum (ER) stress via the JNK/p38 activation pathways. karger.com RNA-sequencing analysis in bladder cancer cells indicated that protodioscin also regulates the phosphoinositide 3-kinases (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathways. nih.gov
Methyl protodioscin (MPD) -induced apoptosis in A549 lung cancer cells is associated with the downregulation of Bcl-2 and p-Bad, and the upregulation of Bax, which are key proteins in the mitochondrial apoptosis pathway. phcog.com In human osteosarcoma cells, MPD treatment increased the levels of phosphorylated JNK and p38 MAPK while decreasing phosphorylated ERK levels. researchgate.net In prostate cancer, MPD appears to modulate the cholesterol-associated MAPK signaling pathway. jst.go.jp
Diosgenin has been found to impact several signaling pathways involved in breast cancer, including the FoxO, PI3K-Akt, p53, Ras, and MAPK signaling pathways. frontiersin.org In osteoblasts, diosgenin up-regulates VEGF-A through a mechanism involving the activation of src kinase, p38 MAPK, and Akt signaling pathways via the estrogen receptor. nih.gov
Gene Expression and Protein Synthesis Modulation
This compound compounds can influence the expression of various genes and the synthesis of proteins, thereby affecting cellular functions.
In bladder cancer cells, protodioscin was found to increase the protein expression of E-cadherin and decrease the expression of N-cadherin and vimentin, which are markers of the epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis. nih.gov
Methyl protodioscin (MPD) treatment in A549 lung cancer cells led to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. phcog.com In THP-1 macrophages, MPD has been shown to increase the mRNA and protein levels of ABCA1, a key transporter in cholesterol efflux. chemfaces.com
Diosgenin treatment in osteoblasts resulted in a significant elevation of VEGF-A mRNA and protein expression in a concentration-dependent manner. nih.gov In gastric cancer cells, diosgenin was found to significantly inhibit the protein expression of PLK1. frontiersin.org
Furostanol glycosides from Dioscorea deltoidea cell culture were shown to increase the expression of eNOS mRNA in a rat model of endothelial dysfunction, suggesting a role in regulating nitric oxide production. nih.gov
In vivo Animal Model Studies Investigating this compound Effects
Animal models provide a valuable platform for investigating the systemic effects of this compound compounds. pharmaron.com
In a xenograft mouse model of human hepatocellular carcinoma, protodioscin demonstrated in vivo anti-tumor effects. dovepress.comtandfonline.com Similarly, in a bladder cancer xenograft animal model, protodioscin significantly inhibited tumor growth. nih.gov
Studies in male rat fetuses treated with 5α-reductase inhibitors have provided evidence for the essential role of the 5α-reductase metabolite, dihydrotestosterone, in the differentiation of the external genitalia and prostate. nih.gov
Furostanol glycosides from Dioscorea deltoidea cell culture, when administered to ovariectomized rats, were shown to prevent the development of arterial hypertension and correct endothelial dysfunction. nih.gov These effects were associated with positive changes in the histological structure of the heart and aorta. nih.gov
Preliminary animal studies on furostanol saponins have suggested they may support healthy testosterone levels and improve muscle strength. caringsunshine.comcaringsunshine.com
Physiological Impact and Metabolic Influence in Animal Systems
The administration of feed and water deprivation in animal models, a method to study metabolic stress, has shown that such stressors lead to significant live weight loss and catabolic processes. dpi.qld.gov.au While not directly studying this compound, these models provide a backdrop for understanding how metabolic regulators could potentially mitigate stress-induced physiological changes.
Interactive Table: Summary of Physiological and Metabolic Effects in Animal Models
| Model System | Compound/Extract | Observed Effects | Reference |
|---|---|---|---|
| General Animal Models | Extracts rich in furostanol saponins | Modulation of cholesterol levels, improved circulatory function | caringsunshine.com |
Assessment of Anti-inflammatory or Antioxidant Properties in Animal Models
Several studies have explored the anti-inflammatory and antioxidant potential of this compound derivatives and related saponins in various animal models.
Anti-inflammatory Activity:
Furostanol saponins isolated from Tribulus terrestris have demonstrated anti-inflammatory activity. researchgate.net In a study investigating these compounds, several furostanol glycosides significantly inhibited the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 cells. researchgate.net Specifically, compounds such as tribufurostanosides A–E showed notable inhibitory effects on NO production. researchgate.net Furthermore, certain steroidal saponins from the same plant were found to reduce the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell models. researchgate.net
Animal models of inflammation, such as carrageenan-induced paw edema, are commonly used to screen for anti-inflammatory compounds. mdpi.com This model is characterized by a biphasic inflammatory response, allowing for the assessment of a compound's effect on different mediators of inflammation. mdpi.com While specific studies on isolated this compound in this model are not detailed in the provided results, the anti-inflammatory effects of extracts containing these saponins suggest their potential in modulating inflammatory pathways. researchgate.net
Antioxidant Activity:
The antioxidant properties of compounds are often evaluated using in vitro models that measure their ability to scavenge free radicals or inhibit lipid peroxidation. nih.gov While direct in vivo antioxidant studies on this compound are not extensively covered, the broader class of steroidal saponins is recognized for its antioxidant potential. scienceopen.com Animal models of systemic oxidative stress, such as those induced by diabetes or atherosclerosis, provide a platform for evaluating the in vivo efficacy of antioxidants. nih.gov These models show increased levels of oxidative damage markers like malondialdehyde, which can be potentially mitigated by antioxidant compounds. nih.gov
Interactive Table: Anti-inflammatory and Antioxidant Effects of Furostanol Saponins
| Activity | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| Anti-inflammatory | LPS-activated RAW 264.7 cells | Furostanol glycosides inhibited nitric oxide production. | researchgate.net |
| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Certain steroidal saponins reduced TNF-α and IL-6 expression. | researchgate.net |
| Antioxidant | In vitro models (e.g., DPPH, β-carotene-linoleate) | General antioxidant potential of related compounds demonstrated. | nih.gov |
Effects on Hormone Balance in Animal Models (e.g., steroidogenesis modulation)
One of the most frequently investigated aspects of this compound derivatives is their effect on hormone balance, particularly the modulation of steroidogenesis. caringsunshine.com Furostanol saponins are thought to influence the production of key steroid hormones.
In animal and in vitro studies, extracts rich in furostanol saponins have been suggested to enhance testosterone production. caringsunshine.com The proposed mechanism for this effect involves the stimulation of luteinizing hormone (LH) release, which in turn acts on Leydig cells in the testes to promote steroidogenesis. caringsunshine.comnih.gov
Studies on rat Leydig cells have shown that gonadotropins can significantly increase the activity of enzymes involved in the synthesis of androgens from 5-ane precursors, highlighting the hormonal regulation of steroidogenesis. nih.gov While not directly testing this compound, these studies provide a mechanistic framework for how such compounds might exert their effects on hormone production.
Furthermore, animal models of stress, where corticosterone (B1669441) levels are elevated, have demonstrated that stress can impair follicular development, ovulation, and the steroidogenic capacity of the ovary. mdpi.com This suggests that compounds capable of modulating the stress response or steroidogenic pathways could potentially counteract these negative effects.
Interactive Table: Effects on Hormone Balance and Steroidogenesis in Animal Models
| Model System | Compound/Extract | Observed Effects | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Animal and in vitro models | Furostanol saponin-rich extracts | Enhanced testosterone production | Stimulation of luteinizing hormone release | caringsunshine.com |
| Rat Leydig cells | Gonadotropins | Increased activity of steroidogenic enzymes | Hormonal regulation of androgen synthesis | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound and its derivatives, SAR studies have provided insights into the structural features necessary for their observed effects.
Research has shown that modifications to the this compound backbone can significantly alter its biological profile. For instance, the nature and position of substituents on the furostan (B1232713) skeleton can impact its activity. researchgate.net The synthesis of various analogs with different functional groups has been a key strategy in elucidating these relationships.
In the context of brassinosteroid analogs, which share structural similarities with furostanols, it has been found that the introduction of phenyl or benzoate (B1203000) groups in the alkyl chain can lead to activities comparable to natural brassinosteroids. researchgate.net The activity is also dependent on the nature of the substituent on the aromatic ring, emphasizing the importance of considering the entire molecular structure. researchgate.net
SAR studies have also been applied to other classes of compounds with different biological targets, such as chalcones and diarylpentanoids, where chemical modifications have been used to optimize potency and selectivity for targets like the p53-MDM2 interaction. nih.gov While not directly related to this compound, these studies exemplify the principles of SAR in drug discovery.
The stereochemistry of the furostanol molecule, particularly at the C-25 position, is another critical factor influencing its properties. The chemical shifts of the geminal protons at C-26 in NMR spectroscopy are often used to determine the stereochemistry at C-25, which can in turn affect biological activity. researchgate.net
Interactive Table: Key Structural Features and Their Influence on Activity
| Structural Feature | Influence on Activity | Reference |
|---|---|---|
| Substituents on the furostan skeleton | Can significantly alter biological profile | researchgate.net |
| Phenyl or benzoate groups in the alkyl chain (in related brassinosteroid analogs) | Can lead to activities comparable to natural compounds | researchgate.net |
Analytical Methodologies for 5alpha Furostan Detection and Quantification
Chromatographic Methods
Chromatography is a fundamental technique for separating complex mixtures into their individual components. scarf.scot It is widely used for both the qualitative and quantitative analysis of organic materials. scarf.scot The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. teledynelabs.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and commonly used technique for the analysis of 5alpha-furostan and other steroidal saponins (B1172615). scarf.scotanjs.edu.iq This method utilizes a liquid mobile phase to separate components of a mixture based on their interactions with a solid stationary phase packed in a column. scarf.scot HPLC offers high resolution and is suitable for separating complex mixtures. chromatographyonline.com
Several detection methods can be coupled with HPLC for the analysis of these compounds. scarf.scot Ultraviolet (UV) detection is common, though it can be limited by the weak UV absorption of some saponins. researchgate.net A wavelength of 220 nm has been used for the detection of steroidal glycosides. ebi.ac.uk Evaporative Light Scattering Detection (ELSD) is another valuable technique, particularly for compounds that lack a strong chromophore. researchgate.net An HPLC-ELSD method was developed for the simultaneous determination of furostanol glycosides, among other saponins, using a C18 column and a gradient elution of acetonitrile (B52724) and water. researchgate.net This method demonstrated good separation and sensitivity, with limits of detection (LODs) ranging from 0.01-0.27 μg. researchgate.net
The choice of the stationary phase is critical for effective separation. Reversed-phase columns, such as C8 and C18, are frequently employed. researchgate.netebi.ac.ukresearchgate.net For instance, a study on the chromatographic behavior of protodioscin (B192190), a furostanol saponin (B1150181), utilized a C8 core-shell column with an isocratic mobile phase of acetonitrile and water. researchgate.net
Table 1: HPLC Methods for Furostanol Saponin Analysis
| Compound/Class | Column | Mobile Phase | Detection | LOD/LOQ | Reference |
| Furostanol Glycosides | Cosmosil C18 | Acetonitrile/Water (gradient) | ELSD, UV (203 nm) | LOD: 0.01-0.27 μg, LOQ: 0.04-0.90 μg | researchgate.net |
| Protodioscin | Kinetex C8 | Acetonitrile/Water (isocratic) | UV, ELSD | LOQ (TLC): 0.03 µg | researchgate.net |
| Steroidal Glycosides | Octyl-modified reversed-phase | Not specified (gradient) | UV (220 nm) | - | ebi.ac.uk |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds. teledynelabs.com The principle of GC involves the vaporization of a sample, which is then carried by an inert gas (the mobile phase) through a column containing a stationary phase. teledynelabs.com Separation occurs based on the differential interactions of the compounds with the stationary phase. teledynelabs.com
While GC is a versatile technique, its direct application to the analysis of large, non-volatile molecules like this compound saponins can be challenging. researchgate.net These compounds often require derivatization to increase their volatility and thermal stability before they can be analyzed by GC. shimadzu.com A common derivatization technique is silylation, which involves replacing active hydrogen atoms with trimethylsilyl (B98337) groups. ebi.ac.uk
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and widely used analytical technique for the separation and identification of compounds in a mixture. sorbtech.com It operates on the principle of separating compounds based on their differential affinity for a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent system). sorbtech.comrockefeller.edu
TLC can be used for the preliminary screening of this compound compounds and to monitor the progress of chemical reactions. sorbtech.com While it is a valuable qualitative tool, its quantitative capabilities are more limited compared to HPLC. chromatographyonline.com However, densitometry can be used for quantitative analysis in some cases. researchgate.net For instance, a TLC method using RP-18 HPTLC plates has been described for the analysis of steroidal saponins, demonstrating high sensitivity with a limit of quantification (LOQ) of 0.03 µg. researchgate.net This method can also help in the group differentiation of furostanol and spirostanol (B12661974) saponins. researchgate.net
Table 2: TLC System for Steroidal Saponin Analysis
| Stationary Phase | Mobile Phase | Detection | Sensitivity | Reference |
| RP-18 HPTLC | 0.1M KH2PO4/acetonitrile/methanol (B129727)/triethylamine (5:4:1:0.1) | Densitometry at 366 nm (after H2SO4 treatment) | LOQ: 0.03 µg | researchgate.net |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures. nih.govijpsjournal.com These techniques offer enhanced sensitivity, selectivity, and the ability to identify unknown compounds. ijpsjournal.comchromatographytoday.com
GC-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust hyphenated technique that couples the separation power of GC with the detection capabilities of mass spectrometry (MS). rjptonline.orgscioninstruments.com After separation in the GC column, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. scioninstruments.com The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the identification of the compound by comparing it to spectral libraries. scarf.scot
GC-MS is highly sensitive and can identify constituents of very small sample amounts. scarf.scot For the analysis of this compound and other steroidal saponins, derivatization is typically necessary to make the compounds volatile enough for GC analysis. ebi.ac.uk One method involves the silylation of the sample, followed by GC-MS determination using single ion monitoring of specific ions characteristic of the silylated sugar moiety. ebi.ac.uk
Table 3: GC-MS Analysis Parameters for Steroidal Saponins
| Derivatization Reagent | Monitored Ions (m/z) | Internal Standard | Recovery Rate | Reference |
| N,O-bis(trimethylsilyl)acetamide with 5% trimethylchlorosilane | 204, 217, 247 | Cholesteryl β-D-glucopyranoside | ≥ 89% | ebi.ac.uk |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific technique for the analysis of this compound and other non-volatile compounds. wikipedia.orgnih.gov It combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. wikipedia.org This technique is well-suited for analyzing complex biological and environmental samples. wikipedia.org
In LC-MS/MS, after separation by HPLC, the analyte is ionized and enters the mass spectrometer. A specific precursor ion is selected and then fragmented to produce product ions, which are then detected. nih.gov This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity for quantitative analysis. ebi.ac.uk
LC-MS/MS methods have been successfully developed for the quantitative analysis of steroidal glycosides in various samples. ebi.ac.uk For example, an HPLC-MS/MS method using an octadecyl-modified reversed-phase C-18 column and electrospray ionization (ESI) in positive ion mode was developed for the quantitative determination of steroidal glycosides in Yucca gloriosa flowers. ebi.ac.uk This method demonstrated high sensitivity and specificity. ebi.ac.uk The use of tandem mass spectrometry is often necessary to obtain structural information and to differentiate between isomers. nih.gov
Table 4: LC-MS/MS Method for Steroidal Glycoside Analysis
| Sample | Column | Ionization | Detection Mode | Reference |
| Yucca gloriosa flowers | Octadecyl-modified reversed-phase C-18 | ESI (positive ion mode) | Multiple Reaction Monitoring (MRM) | ebi.ac.uk |
Sample Preparation Techniques for Complex Biological Matrices (non-human)
The accurate quantification of this compound derivatives from complex biological matrices, such as plant tissues or animal plasma, is critically dependent on the sample preparation process. The primary goals are to efficiently extract the target analytes, remove interfering substances (e.g., fats, pigments, proteins), and concentrate the sample for analysis.
Plant Matrices:
The extraction of furostanol saponins from plant material is a multi-step process. mdpi.com
Initial Extraction: The dried and powdered plant material (e.g., seeds, leaves, or whole plant) is first subjected to solid-liquid extraction. researchgate.net Common solvents include lower alcohols like methanol, ethanol (B145695), or aqueous mixtures of these solvents (e.g., 70-75% ethanol). mongoliajol.infomdpi.com This step is designed to solubilize the saponins. The choice of solvent and conditions (e.g., temperature, time) can significantly impact the extraction efficiency. researchgate.net
Defatting: Crude plant extracts often contain significant amounts of lipids which can interfere with subsequent chromatographic analysis. A defatting step using a non-polar solvent like n-hexane or petroleum ether is common, though not universally applied.
Purification and Concentration: The crude extract undergoes further purification. A widely used technique is adsorption chromatography using macroporous resins (e.g., SP825, XAD-2). mdpi.comgoogle.com The crude extract is loaded onto the resin, which is then washed with a low-concentration alcohol solution to remove impurities before the saponin-rich fraction is eluted with a higher-concentration alcohol solution. google.comnih.gov An alternative or subsequent step is liquid-liquid extraction, where the aqueous extract is partitioned against an immiscible organic solvent, most commonly n-butanol, to selectively extract the saponins. cambridge.org
Final Chromatographic Separation: Because extracts still contain a complex mixture of structurally similar saponins, final purification often requires one or more rounds of column chromatography. mdpi.com This can include silica (B1680970) gel, reversed-phase (e.g., ODS), and semi-preparative or preparative HPLC to isolate the specific compounds of interest. mdpi.com
Non-Human Animal Matrices:
For the analysis of this compound derivatives in biological fluids like rat plasma, the primary challenge is the removal of high-abundance proteins.
Protein Precipitation: A simple and effective method is protein precipitation. nih.gov An organic solvent, typically acetonitrile, is added to the plasma sample in a specific ratio (e.g., 3:1 solvent to plasma). nih.gov This denatures and precipitates the majority of proteins, which can then be removed by centrifugation.
Liquid-Liquid Extraction (LLE): While protein precipitation is often sufficient, LLE can also be employed for further cleanup and concentration. semanticscholar.org
Solid-Phase Extraction (SPE): SPE offers a more controlled and automatable method for purification. The sample is passed through a solid sorbent cartridge which retains the analytes while interfering compounds are washed away. The purified analytes are then eluted with a small volume of an appropriate solvent.
The following table provides examples of sample preparation techniques used for furostanol saponins in various non-human matrices.
Table 2: Sample Preparation Methods for this compound Derivatives in Non-Human Matrices
| Matrix | Target Analyte(s) | Extraction/Preparation Protocol | Purification Technique(s) | Reference(s) |
|---|---|---|---|---|
| Tribulus terrestris (whole plant) | Furostanol and Spirostanol Saponins | Reflux with 75% aqueous ethanol. | Macroporous resin (SP825) column chromatography, followed by silica gel, ODS, and semi-preparative HPLC. | mdpi.com |
| Fenugreek (Trigonella foenum-graecum) seeds | Furostanolic Saponins (e.g., Protodioscin) | Extraction with a lower alcohol, followed by a second extraction with a composite solvent. | Ion-exchange chromatography, adsorption resin chromatography. | google.com |
| Rat Plasma | Five Steroid Saponins (including Protodioscin) | Protein precipitation with acetonitrile. | None further; direct analysis by HPLC-MS/MS. | nih.gov |
| Rat Plasma | Timosaponin BII (a furostanol saponin) and others | Protein precipitation with methanol. | None further; direct analysis by UPLC-MS/MS. | semanticscholar.org |
| Dioscorea spp. (Yam) | Furostanol and Spirostanol Glycosides | Extraction with methanol. | Centrifugation and filtration prior to HPLC. | lawdata.com.tw |
Ecological Roles and Distribution of 5alpha Furostan in Biological Systems
Occurrence and Distribution in Various Plant Species and Natural Sources
Furostanol saponins (B1172615), including those with a 5alpha-furostan structure, are prevalent secondary metabolites in a variety of plant families. researchgate.netontosight.ai They are particularly abundant in the genus Allium (e.g., garlic, leek, shallots), as well as in species from the families Liliaceae, Dioscoreaceae, and Zygophyllaceae. ontosight.aiontosight.airesearchgate.net
Research has led to the isolation and structural elucidation of numerous this compound derivatives from different plant sources. For instance, the fruits of Tribulus terrestris have been found to contain a wealth of these compounds, including tribufuroside I and J. caringsunshine.comnih.govresearchgate.net Similarly, Tribulus parvispinus is a source of other furostanol saponins. researchgate.net The genus Helleborus, including species like H. viridis and H. caucasicus, also produces a variety of these compounds. researchgate.netresearchgate.netnih.govcabidigitallibrary.org Plants from the Digitalis genus, such as D. ciliata, are known to synthesize furostanol glycosides alongside other steroidal compounds like cardenolides. researchgate.netnih.govscience.org.geidsi.mdacs.org
The distribution of these compounds can vary within the plant itself, with different concentrations and types of saponins found in the leaves, roots, rhizomes, seeds, or fruits. researchgate.netnih.govscience.org.ge
Table 1: Examples of this compound Derivatives in Various Plant Species
| Plant Species | Compound Name/Derivative Class | Source Part | Reference(s) |
|---|---|---|---|
| Tribulus terrestris | Tribufuroside I, Tribufuroside J, Terrestroside A, Terrestroside B | Fruits | nih.gov, researchgate.net, researchgate.net |
| Tribulus parvispinus | (25R)-26-O-beta-D-glucopyranosyl-5alpha-furostan-2alpha,3beta,22alpha,26-tetraol | Aerial Parts | researchgate.net |
| Helleborus viridis | (25R)-26-O-β-d-glucopyranosyl-5α-furostan-3β,22α,26-triol 3-O-β-d-glucopyranosyl-(1 → 6)-O-β-d-glucopyranoside | Aerial Parts, Leaves | researchgate.net, nih.gov |
| Helleborus caucasicus | Caucasicosides (furostanol glycosides) | Leaves, Roots, Rhizomes | researchgate.net, science.org.ge |
| Digitalis ciliata | Furostanol glycosides (e.g., Ciliatasides A, B, C) | Roots, Seeds, Pericarps | researchgate.net, researchgate.net, nih.gov |
| Allium ascalonicum | Ascalonicoside C | Polar extracts | nih.gov |
| Allium minutiflorum | Minutoside A, Minutoside C | Bulbs | |
| Dioscorea cayenensis | Furostanol glycosides | Tubers | d-nb.info |
| Capsicum annuum | Capsicoside E, F, G | Seeds | acs.org, nih.gov |
Role in Plant Defense Mechanisms and Stress Responses
Steroidal saponins, including 5alpha-furostanol glycosides, are crucial components of the plant's innate defense system. researchgate.netnih.gov Often referred to as "phytoanticipins," they are constitutively present in the plant and provide a pre-formed chemical barrier against a wide range of pathogens and herbivores. researchgate.net
The primary defense mechanism of many furostanol saponins is their antimicrobial and antifungal activity. ontosight.ai For example, saponins isolated from Allium minutiflorum and Capsicum annuum have demonstrated significant antifungal properties. acs.orgnih.gov This activity is often attributed to their ability to interact with sterols in fungal cell membranes, leading to pore formation and loss of membrane integrity, which ultimately causes cell death. mdpi.com Some studies indicate that spirostanol (B12661974) saponins (which can be formed from furostanol precursors) are often more potent antifungals than their furostanol counterparts. d-nb.inforesearchgate.net The synthesis and accumulation of these saponins in plants can be enhanced in response to pathogen attack, a process often mediated by plant hormones like jasmonic acid and salicylic (B10762653) acid. nih.gov
Beyond pathogen defense, steroidal compounds play a broader role in helping plants cope with abiotic stresses such as drought, salinity, and extreme temperatures. researchgate.netnih.gov They are integral components of cell membranes, where they help maintain permeability and fluidity, which is vital for cellular function under stressful conditions. mdpi.com While much of the research on stress response focuses on the related brassinosteroids, some of which have a furostanic structure, it is understood that the underlying steroidal framework is essential for a range of processes that contribute to stress resistance. mdpi.com These compounds can act as adaptogens, helping the plant to manage and withstand environmental pressures. caringsunshine.com
Presence in Fungi and Marine Organisms (if applicable)
While plant-derived 5alpha-furostanol saponins exhibit clear antifungal activity, current research does not indicate that fungi naturally synthesize these specific compounds themselves. d-nb.infonih.govresearchgate.net Fungi do produce a vast array of their own secondary metabolites, including various polyketides and terpenoids, but the characteristic this compound steroidal skeleton is considered a hallmark of plant metabolism. mdpi.comrsc.org The interaction is one of defense, where the plant produces the saponin (B1150181) to inhibit or kill the fungus.
Similarly, while marine invertebrates are a rich source of unique sterols and other natural products, there is no direct evidence in the provided search results to suggest that this compound is a common or characteristic compound in marine organisms. chem960.comupenn.edu The biosynthesis of steroidal saponins is primarily associated with the plant kingdom. nih.gov
Metabolism and Degradation Pathways of this compound in Natural Environments
The environmental fate and degradation pathways of this compound and its complex glycosides are not well-documented in the scientific literature. However, general principles of saponin and steroidal compound metabolism in the environment can provide some insight.
In plants, furostanol glycosides can be enzymatically converted to their spirostanol analogues. researchgate.net This transformation can be triggered by endogenous plant enzymes, such as furostanol glycoside 26-O-β-glucosidase (F26G), when plant tissues are damaged or during storage. researchgate.netcabidigitallibrary.orgmdpi.com This conversion is significant as it often changes the biological activity of the saponin.
Once released into the soil, complex organic molecules like saponins are subject to microbial degradation. asm.org Soil microorganisms can utilize saponins as a source of carbon and nitrogen. mdpi.com The degradation process would likely involve the enzymatic cleavage of the sugar side chains (hydrolysis of glycosidic bonds) by microbial glycosidases, releasing the aglycone (the this compound core) and individual sugars. cabidigitallibrary.org The steroidal backbone itself would then be further broken down, likely through oxidative processes such as hydroxylation and ring cleavage, similar to the degradation pathways of other complex environmental contaminants.
Studies on the thermal decomposition of the furostanol glycoside tomatoside show that heating above 150°C converts it into the spirostanol form, followed by the splitting of the carbohydrate chains. The steroid core itself begins to destruct at temperatures above 270°C. akjournals.com While not a direct environmental pathway, this indicates the relative stability of the steroidal nucleus compared to the glycosidic linkages. The accumulation of saponins in soil, such as tea saponins, can influence the diversity and function of soil microbial communities, affecting processes like litter decomposition. asm.org
Future Research Directions and Unanswered Questions in 5alpha Furostan Research
Development of Novel Synthetic Routes and Derivatization Strategies
The limited availability of 5alpha-furostans from natural sources and the complexity of their isolation present significant barriers to comprehensive research. vulcanchem.com While total synthesis has been achieved for some analogues, current pathways are often multi-step, low-yielding, and not economically viable for large-scale production. mdpi.comresearchgate.net
Future research must prioritize the development of more efficient and stereoselective synthetic routes. This could involve:
Biocatalysis: Employing enzymes to perform specific, stereoselective transformations, reducing the need for complex protecting group chemistry and improving the green credentials of the synthesis.
Flow Chemistry: Utilizing continuous flow reactors to optimize reaction conditions, improve safety, and enable scalable production.
Furthermore, derivatization strategies are crucial for conducting detailed structure-activity relationship (SAR) studies. researchgate.net By systematically modifying the furostan (B1232713) skeleton and its glycosidic chains, researchers can identify the key structural features responsible for specific biological activities. vulcanchem.comresearchgate.net Much effort has been dedicated to synthesizing new brassinosteroid analogues with structural changes in the side chain, which can inform furostan derivatization. mdpi.comresearchgate.net This includes creating libraries of 5alpha-furostan analogues with variations in:
Hydroxylation patterns on the steroid core.
The type, number, and linkage of sugar units. researchgate.net
Functional groups at key positions, such as the C-22 hydroxy/methoxy (B1213986) group and the C-26 glycosidic linkage. researchgate.net
These synthetic and derivatization efforts will not only provide a sustainable supply of these compounds but also enable the rational design of new molecules with enhanced potency and selectivity. vulcanchem.com
| Synthetic Challenge | Potential Future Approach | Desired Outcome |
| Low yields in multi-step synthesis | Convergent synthetic strategies, Flow chemistry | Increased availability for research |
| Poor stereoselectivity | Biocatalysis, Asymmetric catalysis | Access to specific stereoisomers |
| Limited structural diversity | Combinatorial chemistry, Derivatization of natural isolates | Comprehensive SAR studies |
Elucidation of Additional Biosynthetic Enzymes and Genetic Regulation
The intricate molecular architecture of 5alpha-furostans is assembled through complex biosynthetic pathways within plants. While the general steroid biosynthesis pathway is relatively well-understood, the specific enzymes that catalyze the later, often species-specific, steps in furostanol saponin (B1150181) formation—such as hydroxylation, oxidation, and particularly glycosylation—remain largely uncharacterized. The regulation of genes encoding steroidogenic enzymes is a critical component in controlling steroid hormone biosynthesis. nih.gov
Future research should focus on:
Gene Discovery: Using transcriptomics and genomics on known this compound-producing plants (e.g., Tribulus, Dioscorea, Chlorophytum) to identify candidate genes, such as cytochrome P450 monooxygenases, UDP-glycosyltransferases (UGTs), and dehydrogenases, that are co-expressed with saponin accumulation. researchgate.netresearchgate.net
Enzyme Characterization: Heterologous expression and functional characterization of these candidate genes to confirm their role in the biosynthetic pathway. This would involve in vitro assays to determine their specific substrates and products.
Regulatory Networks: Investigating the transcription factors and signaling pathways (e.g., jasmonate signaling) that control the expression of biosynthetic genes. researchgate.net Understanding this regulation is key to developing strategies for enhancing the production of desired compounds in their native plant hosts or in engineered systems. Studies on the genetic regulation of other complex secondary metabolites, like nicotine (B1678760) and aflatoxins, can provide a roadmap for this work. researchgate.netresearchgate.net
Unraveling the complete biosynthetic pathway will pave the way for metabolic engineering approaches, such as cultivating plants under specific conditions to boost saponin production or transferring the entire pathway to microbial hosts like yeast or E. coli for sustainable, industrial-scale synthesis. researchgate.net
Discovery of New Molecular Targets and Pathways of Action
While various biological activities have been attributed to this compound-containing extracts, the precise molecular mechanisms often remain elusive. caringsunshine.com Preliminary studies suggest effects on hormone modulation, such as influencing androgen receptor activity or steroidogenesis. caringsunshine.com However, identifying the direct protein targets and the downstream signaling cascades is a critical frontier for future research.
Key research objectives include:
Target Identification: Utilizing unbiased screening methods like affinity chromatography-mass spectrometry, yeast two-hybrid screens, and thermal proteome profiling to identify specific protein binding partners for various this compound structures.
Pathway Analysis: Employing systems biology approaches (e.g., proteomics, metabolomics, transcriptomics) to map the global cellular changes induced by this compound treatment. This can reveal which signaling pathways are most significantly perturbed. For instance, network pharmacology approaches are already being used to predict targets for complex herbal formulas. hep.com.cn
Enzyme Inhibition Studies: Investigating the potential for 5alpha-furostans to inhibit key enzymes in steroid metabolism, such as the 5-alpha-reductase isozymes (SRD5A1, SRD5A2, SRD5A3), which are crucial in androgen synthesis and have been implicated in various diseases. science.govnih.gov
Receptor Modulation: Exploring interactions with nuclear receptors beyond the androgen receptor, such as estrogen receptors or glucocorticoid receptors, which could explain some of the broader physiological effects observed. hep.com.cn
A deeper understanding of their molecular targets will be instrumental in validating the traditional uses of these compounds and discovering new therapeutic applications, potentially in areas like metabolic disorders, inflammatory diseases, or oncology. caringsunshine.comresearchgate.net
Advanced Analytical Methodologies for Trace Analysis
The structural complexity and often low concentrations of 5alpha-furostans in biological matrices and natural sources pose significant analytical challenges. vulcanchem.comnih.gov The development of more sensitive, selective, and rapid analytical methods is essential for pharmacokinetic studies, quality control of herbal products, and exploring new natural sources.
Future advancements in this area are expected to involve:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Developing highly sensitive and specific LC-MS/MS methods for the absolute quantification of known 5alpha-furostans and their metabolites in complex samples. nih.gov
High-Resolution Mass Spectrometry (HRMS): Using techniques like Orbitrap or TOF-MS for the non-targeted screening and putative identification of novel this compound derivatives in plant extracts. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Applying advanced 2D and 3D NMR techniques for the complete and unambiguous structural elucidation of new compounds. researchgate.netresearchgate.net
Hyphenated Techniques: Combining separation techniques with multiple detectors (e.g., LC-UV-MS-NMR) to maximize the structural information obtained from a single analysis.
Improved Sample Preparation: Creating more efficient and selective solid-phase extraction (SPE) or derivatization strategies to isolate and concentrate furostanols from complex matrices, thereby improving detection limits and reducing matrix effects. mdpi.comepa.gov
These advanced methods will provide the robust data needed to understand the absorption, distribution, metabolism, and excretion (ADME) of these compounds and to ensure the consistency and quality of materials used in research and commercial products.
| Analytical Technique | Application in this compound Research | Future Goal |
| LC-MS/MS | Quantification in biological fluids and extracts | Routine monitoring and pharmacokinetic studies |
| HRMS | Identification of novel furostanols in plants | Rapid dereplication and discovery of new structures |
| Advanced NMR | Complete structural elucidation | Unambiguous assignment of complex glycosides |
| Derivatization/SPE | Sample clean-up and concentration | Trace analysis in highly complex matrices |
Exploring Untapped Natural Sources and Ecological Significance
The known distribution of 5alpha-furostans is limited to a handful of plant families, including Liliaceae, Zygophyllaceae, and Asparagaceae. researchgate.netresearchgate.netpharmainfo.in There is a vast, untapped reservoir of plant biodiversity that has yet to be screened for these compounds.
Future research should embark on:
Ethnobotanical-Guided Discovery: Investigating plants used in traditional medicine for vitality, reproductive health, or as tonics, as these are likely to contain bioactive steroidal saponins (B1172615). caringsunshine.comcaringsunshine.com
Chemotaxonomic Screening: Systematically screening plant families and genera that are taxonomically related to known producers of 5alpha-furostans.
Endophytic Fungi and Bacteria: Exploring microorganisms that live within this compound-producing plants as potential alternative sources, as some endophytes are known to produce host-plant secondary metabolites.
Concurrently, the ecological role of these compounds is poorly understood. They are generally considered to be part of the plant's chemical defense system against herbivores and pathogens. researchgate.net Research is needed to:
Investigate Antifeedant/Antimicrobial Properties: Test the effects of purified 5alpha-furostans on a range of relevant insects, nematodes, fungi, and bacteria. researchgate.net
Study Allelopathic Effects: Determine if these saponins are exuded from roots and affect the growth of competing plants.
Analyze Induction Patterns: Examine how the biosynthesis of 5alpha-furostans is affected by environmental stressors like drought, nutrient limitation, or pathogen attack, which can provide clues to their primary function in the plant. researchgate.net
Understanding the ecological significance of 5alpha-furostans will not only enrich our knowledge of plant-environment interactions but may also lead to new applications in agriculture, for example, as natural pesticides or growth promoters. researchgate.net
Challenges and Opportunities in Comprehensive this compound Research
The path forward in this compound research is filled with both significant challenges and exciting opportunities. Overcoming these hurdles will require innovation and collaboration across multiple scientific disciplines.
Key Challenges:
Supply and Isolation: The low abundance in natural sources and the difficulty of separating highly similar saponin structures remain primary obstacles. vulcanchem.com
Synthetic Complexity: The lack of efficient, scalable total syntheses hampers the generation of material for extensive biological testing and SAR studies. mdpi.com
Mechanism of Action: A persistent lack of knowledge about the specific molecular targets and pathways limits the rational development of therapeutic applications. caringsunshine.com
Bioavailability: The large, glycosylated nature of these molecules suggests potentially poor oral bioavailability, an issue that needs systematic investigation.
Key Opportunities:
Synthetic Innovation: The development of novel synthetic and biosynthetic (metabolic engineering) platforms represents a major opportunity to solve the supply problem. vulcanchem.com
New Therapeutic Avenues: With advanced screening and target identification methods, 5alpha-furostans could be developed for new indications beyond their traditional uses. ontosight.ai
Agricultural Applications: The potential ecological roles of these compounds could be harnessed to create novel, environmentally friendly agrochemicals. researchgate.net
Analytical Advancements: The continuous improvement in analytical instrumentation provides the tools to answer previously intractable questions about the metabolism, distribution, and trace-level detection of these molecules. nih.gov
Q & A
Q. What are the recommended analytical techniques for characterizing 5alpha-Furostan's purity and structural integrity in synthetic samples?
To ensure accurate characterization, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Quantitative data (e.g., retention times, coupling constants) must align with published reference spectra. For novel derivatives, elemental analysis is critical to verify composition. Experimental details should adhere to journal guidelines, which mandate rigorous reporting of instrumentation parameters and sample preparation .
Q. What protocols are commonly employed in the synthesis of this compound derivatives, and how can reaction conditions be optimized for yield improvement?
Standard protocols include steroidal backbone modifications using catalytic hydrogenation or enzymatic biotransformation. Optimization involves systematic variation of catalysts (e.g., Pd/C, enzymes), solvents (polar vs. non-polar), and temperature. Design of Experiments (DoE) methodologies, such as factorial designs, can identify critical variables. Researchers must document failed attempts and validate successful syntheses via spectral data comparisons. Journals often require tabular summaries of reaction conditions and yields .
Q. How should spectral data (e.g., NMR, IR) for this compound be presented in publications to meet reproducibility standards?
Data must include peak assignments (δ values, multiplicity), integration ratios, and instrument specifications (e.g., MHz for NMR). For IR, report absorption bands (cm⁻¹) with functional group correlations. Raw spectral files should be archived in supplementary materials. Avoid ambiguous descriptors like "sharp" or "broad" without justification. Follow journal-specific formatting for tables and figures .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use personal protective equipment (PPE), including gloves and lab coats, and ensure proper ventilation. Refer to safety data sheets (SDS) for hazard information, though gaps may exist for novel compounds. Implement emergency measures for inhalation (oxygen administration) or dermal exposure (immediate washing). Document risk assessments and disposal methods compliant with institutional guidelines .
Q. Which in vitro assays are most suitable for preliminary screening of this compound's bioactivity?
Cell-based assays (e.g., cytotoxicity via MTT assay) and receptor-binding studies (e.g., radioligand displacement) are common. Validate assays with positive controls and replicate experiments (n ≥ 3). Report IC₅₀/EC₅₀ values with confidence intervals. Ensure cell line authenticity via STR profiling to avoid contamination issues .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data of this compound across different in vitro and in vivo models?
Investigate model-specific factors: cell line heterogeneity, pharmacokinetic differences (e.g., bioavailability in vivo), or assay interference (e.g., solvent toxicity). Conduct meta-analyses to identify trends, and validate findings using orthogonal methods (e.g., CRISPR knockouts to confirm target engagement). Transparently report limitations in discussions .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound pharmacological studies to ensure reproducibility?
Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values. Apply ANOVA for multi-group comparisons with post-hoc corrections (e.g., Tukey’s test). Report exact p-values and effect sizes, avoiding vague terms like "significant" without statistical thresholds. Pre-register analysis plans to reduce bias .
Q. How can interdisciplinary approaches enhance the study of this compound's mechanism of action?
Integrate computational chemistry (molecular docking to predict target interactions) with omics technologies (proteomics/metabolomics). Validate hypotheses using CRISPR-Cas9 gene editing or siRNA knockdowns. Collaborative frameworks should align with FAIR data principles to ensure interoperability across disciplines .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale pharmacological studies?
Implement Quality by Design (QbD) principles: define critical quality attributes (CQAs) and process parameters (CPPs) during early development. Use real-time monitoring (e.g., PAT tools) and statistical process control (SPC) charts. Characterize reference standards via collaborative trials to harmonize inter-lab protocols .
Q. How should researchers design longitudinal studies to assess this compound's chronic toxicity?
Adopt OECD guidelines for repeated-dose toxicity testing, including histopathology and biomarker monitoring (e.g., liver enzymes). Use staggered cohorts to minimize attrition bias. Predefine endpoints (e.g., NOAEL) and justify sample sizes via power analyses. Share raw data in public repositories to facilitate meta-reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
